2-Amino-4,6-dichlorobenzoic acid is an organic compound with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol. It is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the benzene ring and an amino group at the 2 position. This compound is known for its potential applications in pharmaceuticals and chemical synthesis due to its unique structural properties and reactivity. The compound is often referenced by its CAS number, 20776-63-0, and is recognized for its relatively high solubility in various solvents, which enhances its utility in laboratory settings .
The synthesis of 2-Amino-4,6-dichlorobenzoic acid typically involves:
2-Amino-4,6-dichlorobenzoic acid finds applications primarily in:
Several compounds share structural similarities with 2-Amino-4,6-dichlorobenzoic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 2-Amino-3,6-dichlorobenzoic acid | 3032-32-4 | 0.93 |
| 2-Amino-3,5-dichlorobenzoic acid | 2789-92-6 | 0.90 |
| Methyl 2-amino-6-chlorobenzoate hydrochloride | 1619264-45-7 | 0.90 |
| 2-Amino-4-chlorobenzoic acid | 66646 | 0.89 |
These compounds exhibit varying degrees of biological activity and chemical reactivity but are distinguished by their specific functional groups and substitution patterns. The unique arrangement of chlorine atoms in 2-Amino-4,6-dichlorobenzoic acid contributes to its distinct properties compared to these similar compounds .